dodoviscin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

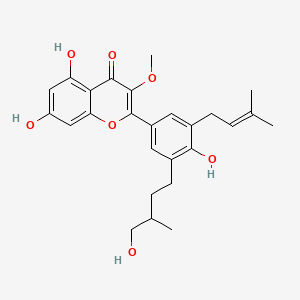

Dodoviscin H is an organic compound with the chemical name (-)-5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3-methoxy-4H-1-benzopyran-4-one. It is a yellow powder with a molecular formula of C26H30O7 and a molecular weight of 454.5122 g/mol . This compound is primarily used as an intermediate in organic synthesis and in the production of organic dyes .

Métodos De Preparación

Dodoviscin H is typically synthesized through a series of chemical reactions. One common method involves the iodination reaction of sodium sulfite followed by the vinylation reaction of sodium sulfide . The industrial production of this compound involves these reactions under controlled conditions to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .

Análisis De Reacciones Químicas

Dodoviscin H undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.

Hydrolysis: Acidic or basic hydrolysis can be used to break down this compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

Dodoviscin H has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Industry: It is used in the production of organic dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Dodoviscin H exerts its effects involves several molecular targets and pathways. For instance, in the context of adipocyte differentiation, this compound increases triglyceride levels in cells by promoting the expression of specific genes involved in lipid metabolism . In melanoma cells, this compound inhibits melanin biosynthesis by suppressing the activity of mushroom tyrosinase and decreasing the expression of mature tyrosinase protein .

Comparación Con Compuestos Similares

Dodoviscin H is part of a series of isoprenylated flavonol derivatives, which include compounds like Dodoviscin A, Dodoviscin B, Dodoviscin C, Dodoviscin D, Dodoviscin E, Dodoviscin F, Dodoviscin G, Dodoviscin I, and Dodoviscin J . These compounds share similar structural features but differ in their specific functional groups and substructures. This structural diversity leads to variations in their physicochemical properties, bioactivity, and pharmacological effects .

This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its specific biological activities and potential therapeutic applications .

Actividad Biológica

Dodoviscin H is a flavonoid compound derived from the plant Dodonaea viscosa, known for its diverse biological activities. This article delves into the biological effects of this compound, supported by recent research findings, case studies, and data tables to illustrate its potential therapeutic applications.

Overview of this compound

This compound is part of a broader class of compounds isolated from Dodonaea viscosa, which has been traditionally used in various medicinal practices. The plant itself is recognized for its anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological research.

Biological Activities

-

Anticancer Properties

- Recent studies have demonstrated that extracts from Dodonaea viscosa, including this compound, exhibit significant cytotoxic effects against colorectal cancer cell lines (SW480 and SW620). The hydroethanolic extract showed an ability to induce cell death through apoptosis, characterized by increased levels of apoptotic markers like caspase-3 and p53 .

Cell Line IC50 (μM) Apoptotic Markers SW480 20.5 Caspase-3 SW620 15.3 p53 -

Antioxidant Activity

- This compound has been shown to enhance the activity of several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In diabetic rat models, treatment with D. viscosa extracts significantly reduced oxidative stress markers and improved antioxidant enzyme levels .

Enzyme Control Group Activity (U/mg) Treated Group Activity (U/mg) SOD 15.2 25.6 CAT 12.8 22.4 GPx 10.5 19.7 - Anti-inflammatory Effects

- Antimicrobial Activity

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on colorectal cancer cells, revealing that treatment led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. This study highlights the potential use of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Diabetes Management

In a controlled study involving diabetic rats, administration of D. viscosa extracts resulted in improved metabolic profiles and reduced oxidative stress markers. The findings support the use of this compound in managing diabetes-related complications through its antioxidant and anti-inflammatory actions.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Through modulation of mitochondrial pathways and activation of apoptotic markers.

- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes.

- Cytokine Modulation : Reducing levels of inflammatory cytokines in various disease models.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-14(2)5-7-16-9-18(10-17(23(16)30)8-6-15(3)13-27)25-26(32-4)24(31)22-20(29)11-19(28)12-21(22)33-25/h5,9-12,15,27-30H,6-8,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDTARIJQVMAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)CC=C(C)C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.